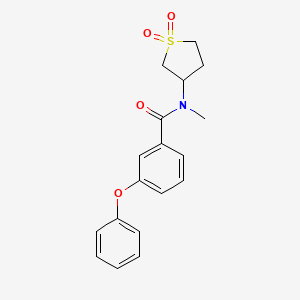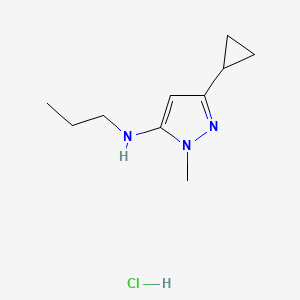![molecular formula C17H21N5O2 B12228525 2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine](/img/structure/B12228525.png)
2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: TEMPO, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxyacetohydrazide: A compound with a similar pyrimidine and pyrrolidine structure, used in biological studies.
CEP-26401 (Irdabisant): A histamine H3 receptor antagonist with a pyridazine moiety.
Uniqueness
2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the cyclopropylpyridazine and methoxypyrimidine groups may confer unique binding properties and biological effects compared to other similar compounds.
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-4-methoxypyrimidine |
InChI |
InChI=1S/C17H21N5O2/c1-23-15-6-8-18-17(19-15)22-9-7-12(10-22)11-24-16-5-4-14(20-21-16)13-2-3-13/h4-6,8,12-13H,2-3,7,9-11H2,1H3 |
InChI Key |
VJNOELYNKDOEJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(C2)COC3=NN=C(C=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12228449.png)
amine](/img/structure/B12228455.png)


![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12228469.png)
![N-[1-(3-fluoropropyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12228482.png)
![3-[(Cyclopentyloxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B12228489.png)


![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12228508.png)
![1-Cyclopropyl-3-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidin-2-one](/img/structure/B12228512.png)
![6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228513.png)
![1-(cyclopropanesulfonyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine](/img/structure/B12228516.png)
![1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12228518.png)
